4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Overview
Description
Scientific Research Applications
Synthetic Chemistry: Heterocyclic Compound Synthesis
Summary
This compound is instrumental in the synthesis of heterocyclic compounds, particularly pyrazolopyridine derivatives, which are valuable in various chemical and pharmaceutical applications.
Methods
Synthetic strategies include the assembly of the pyrazolopyridine system through cyclization reactions, often facilitated by catalysts to improve yield and selectivity.
Results
The methodologies have been optimized to produce a range of derivatives, showcasing the compound’s versatility as a precursor in the synthesis of complex heterocycles .
Pharmacology: Development of Therapeutic Agents
Summary
The pyrrole moiety within the compound’s structure is a key feature in the development of therapeutic agents with a wide range of biological activities.
Methods
Chemical modifications of the core structure are performed to enhance its interaction with biological targets, thereby improving its therapeutic potential.
Results
Derivatives of the compound have shown varied pharmacological activities, including antibacterial, antifungal, and antiviral properties, leading to the development of new drugs .
Bioorganic Chemistry: Antifungal Agent Synthesis
Summary
In bioorganic chemistry, the compound is used to create antifungal agents, leveraging its pyrrole core for biological activity.
Methods
A multi-step synthetic route is employed to produce bis(guanidino-aryl)-pyrroles, which have demonstrated significant antifungal efficacy.
Results
The synthesized antifungal agents have shown activity against a range of fungal pathogens, highlighting the compound’s potential in addressing fungal infections .
Neuropharmacology: Antidepressant Research
Summary
The compound’s derivatives are being investigated for their potential use as antidepressants in neuropharmacological applications.
Methods
Behavioral assays, such as the mouse tail suspension test, are used to evaluate the antidepressant-like effects of the compound’s derivatives.
Results
Some derivatives have shown a significant reduction in immobility time, suggesting their potential as antidepressant agents .
Medicinal Chemistry: Synthesis of Dihydropyrimidinones
Summary
“4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” is used in the synthesis of dihydropyrimidinones (DHPMs), which have various medicinal applications.
Methods
Catalytic methods are employed to synthesize substituted DHPMs, with a focus on optimizing conditions for efficiency and selectivity.
Results
The optimized synthesis has led to the production of a diversity of DHPMs, which are important in medicinal chemistry for their pharmacological properties .
Future Directions
The future directions for research on “4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrrole-containing compounds , there may be potential for the development of new drugs or therapeutic agents.
properties
IUPAC Name |
4-methyl-3-nitro-2-pyrrol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJDEUJISIOWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557603 | |
Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |
CAS RN |
120494-05-5 | |
Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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